molecular formula C18H22FN3S B2567132 N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-79-8

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2567132
CAS No.: 393824-79-8
M. Wt: 331.45
InChI Key: PZVCUWJPLIGWMW-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic organic compound that belongs to the class of pyrrolopyrazine derivatives

Preparation Methods

The synthesis of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with butyl isocyanide, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • 1-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
  • 1-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine
  • 1-(2-fluorophenyl)-1H-pyrrolo[4,3-d]pyridine These compounds share structural similarities but may differ in their biological activities and applications. N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific functional groups and potential therapeutic applications.

Biological Activity

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with fluorinated phenyl groups. For instance, the synthesis involves the use of 1-amino-3-chloro-N-(2-fluorophenyl)-1H-pyrrole-2-carboxamide as a precursor, which undergoes several steps including purification via column chromatography to yield the target compound in good yields .

Biological Activity Overview

The biological activities of this compound have been primarily explored in relation to its effects on monoamine oxidase (MAO) enzymes. These enzymes are critical for the metabolism of neurotransmitters and are implicated in various neurological disorders.

Inhibition of Monoamine Oxidase

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant inhibitory effects on MAO-A and MAO-B. For example:

  • Compounds similar to this compound have shown IC50 values in the low micromolar range for MAO-B inhibition .
  • The selectivity indices for these compounds suggest a preference for MAO-B over MAO-A, which is beneficial for developing treatments targeting neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Case Study 1: MAO Inhibition
A study evaluated a series of pyrrolo derivatives for their MAO inhibitory activities. Notably:

  • One compound demonstrated an IC50 value of 0.013 µM for MAO-B and showed low cytotoxicity against fibroblast cells (L929), indicating a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications in the substituent groups significantly affect the biological activity:

  • The presence of halogen atoms at specific positions on the phenyl ring enhances MAO-B inhibition potency.
  • Molecular docking studies indicate that these compounds bind effectively to the active site of MAO-B, supporting their role as reversible inhibitors .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 Value (µM)Selectivity IndexCytotoxicity (L929)
N-butyl-1-(2-fluorophenyl)-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamideMAO-B0.013HighLow
Similar Pyrrolo DerivativeMAO-A4.19ModerateModerate
T6 (Another Pyrrolo Compound)MAO-B0.039HighNone

Properties

IUPAC Name

N-butyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-6-9-16(21)17(22)14-7-4-5-8-15(14)19/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCUWJPLIGWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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